2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid

COX inhibition Structure-Activity Relationship Anti-inflammatory

2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid (CAS 1314700-75-8, C₁₃H₁₈O₂, MW 206.28 g/mol) is a member of the 2-arylpropionic acid (profen) class, distinguished by its α,α-dimethyl substitution and an ortho-isopropyl group on the phenyl ring. Unlike the widely prescribed NSAID ibuprofen (an α-monomethyl-2-arylpropionic acid), the α,α-dimethyl architecture fundamentally alters the compound's biological profile, making it unsuitable for direct COX inhibition but valuable as a synthetic intermediate in the preparation of complex active pharmaceutical ingredients (APIs), notably the second-generation antihistamine fexofenadine.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B13079896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1C(C)(C)C(=O)O
InChIInChI=1S/C13H18O2/c1-9(2)10-7-5-6-8-11(10)13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15)
InChIKeyZFDJCKVKNYJTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic Acid: A Structurally Distinct α,α-Dimethyl-2-arylpropionic Acid Scaffold


2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid (CAS 1314700-75-8, C₁₃H₁₈O₂, MW 206.28 g/mol) is a member of the 2-arylpropionic acid (profen) class, distinguished by its α,α-dimethyl substitution and an ortho-isopropyl group on the phenyl ring . Unlike the widely prescribed NSAID ibuprofen (an α-monomethyl-2-arylpropionic acid), the α,α-dimethyl architecture fundamentally alters the compound's biological profile, making it unsuitable for direct COX inhibition but valuable as a synthetic intermediate in the preparation of complex active pharmaceutical ingredients (APIs), notably the second-generation antihistamine fexofenadine [1]. The compound is commercially available at a benchmark purity of 95%, with a predicted XLogP3 of approximately 3.17, providing a defined chemical tool for medicinal chemistry and process development applications .

Why Generic 2-Arylpropionic Acids Cannot Substitute for 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic Acid


The 2-arylpropionic acid class encompasses a wide array of compounds with diverse pharmacological profiles, yet the structure-activity relationship (SAR) governing COX inhibition is exquisitely sensitive to α-carbon substitution. The α-monomethyl group present in ibuprofen and other profen NSAIDs is essential for COX-1/COX-2 inhibitory activity, a feature rooted in the stereochemical requirements of the enzyme's active site [1]. Replacement of this α-monomethyl group with an α,α-dimethyl substitution, as found in 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid, results in a profound loss of COX inhibitory potency, typically exceeding a 100-fold reduction in activity compared to the parent profen [1]. This fundamental shift in biological activity means the compound cannot be used as a drop-in replacement for ibuprofen in pharmacological studies. Conversely, its unique structure makes it irreplaceable as a synthetic intermediate for APIs like fexofenadine, where the α,α-dimethyl moiety is a key structural requirement for the final drug's pharmacology [2].

Quantitative Differentiation Guide for 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic Acid


COX-1/COX-2 Inhibitory Activity: Abolished vs. Ibuprofen

The α,α-dimethyl substitution of 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid renders it essentially inactive as a COX inhibitor, contrasting sharply with the established activity of ibuprofen (α-monomethyl). The literature explicitly demonstrates that α,α-dimethyl substitution in profens results in a dramatic loss of COX-1/COX-2 inhibitory potency, typically reducing activity to less than 1% of the parent profen [1]. For context, ibuprofen exhibits an IC₅₀ of 13 μM against COX-1 and 370 μM against COX-2 . This structural feature ensures the compound is not suitable for NSAID applications but is ideal as a non-pharmacologically active building block or research probe.

COX inhibition Structure-Activity Relationship Anti-inflammatory

Lipophilicity (LogP) as a Predictor of Membrane Permeation and Formulation Behavior

The ortho-isopropyl substitution in the target compound results in a predicted LogP of 3.17, as reported by the commercial vendor . This is significantly lower than the LogP of ibuprofen, which is reported as 3.97 [1]. The difference indicates reduced lipophilicity, which directly impacts solubility, protein binding, and membrane permeability profiles. This property divergence is crucial for applications requiring a more polar scaffold, such as prodrug design or formulations targeting aqueous compartments.

Lipophilicity Physicochemical Property Drug-likeness

Commercial Purity Benchmark for Reliable Research Outcomes

The compound is supplied with a certified purity of 95%, as verified by the vendor's quality control processes . This defined purity level provides a reliable starting point for synthetic chemistry and biological assays, reducing the risk of side reactions or confounding bioactivity stemming from unknown impurities. In contrast, many structurally similar 2-arylpropionic acid analogs are either unavailable at defined purity or are only available as crude mixtures, introducing significant variability into research outcomes.

Chemical Purity Quality Control Research Reproducibility

Established Utility as a Fexofenadine (Allegra) Key Intermediate

Patents from the fexofenadine synthesis landscape explicitly describe 2-phenyl-2-methyl propanoic acid derivatives, bearing the same α,α-dimethylarylpropionic acid core as the target compound, as essential intermediates for preparing fexofenadine hydrochloride, the active ingredient in the blockbuster antihistamine Allegra [1]. This direct application in a high-volume pharmaceutical manufacturing context underscores the compound's unique synthetic value. Other 2-arylpropionic acids, including ibuprofen and its isomers, lack this specific utility, making the target compound irreplaceable for researchers developing or scaling up fexofenadine analog synthesis.

Synthetic Intermediate Process Chemistry Antihistamine

Optimal Application Scenarios for 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic Acid


Negative Control in COX-1/COX-2 Pharmacological Assays

Due to the abolishment of COX inhibitory activity by its α,α-dimethyl substitution [1], the compound serves as an ideal negative control in anti-inflammatory drug discovery assays. Researchers can use it alongside ibuprofen (positive control) to delineate structure-dependent COX inhibition, ensuring that assay signals are not confounded by residual NSAID-like activity.

Non-Pharmacologically Active Building Block for Prodrug Design

The lower lipophilicity (LogP 3.17 vs. 3.97 for ibuprofen) and defined purity (95%) make this compound a superior scaffold for designing water-soluble prodrugs . Its inactivity against COX enzymes ensures that any observed therapeutic effect stems from the designed prodrug, not from the carrier molecule itself [1].

Key Intermediate in Fexofenadine Analog Synthesis and Process Optimization

As a documented intermediate in patented routes to fexofenadine hydrochloride [2], the compound is an essential starting material for medicinal chemists optimizing the synthesis of second-generation antihistamines. Its reliable commercial availability at 95% purity supports reproducible process development and scale-up studies.

Physicochemical Probe for Studying Substituent Effects on Membrane Permeability

The significant LogP difference (ΔLogP = -0.80) compared to ibuprofen provides a defined system for investigating how ortho-substitution and α,α-dimethylation influence passive membrane permeability, protein binding, and metabolic stability. This data is directly relevant to academic and industrial drug design programs optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Quote Request

Request a Quote for 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.